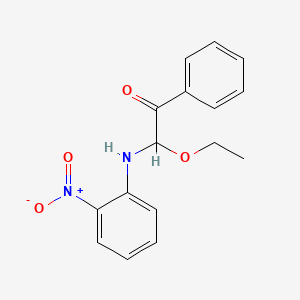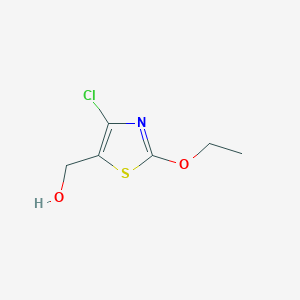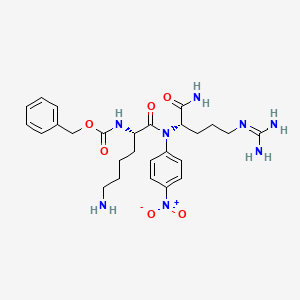
1-(4,4-Difluorocyclohexyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Difluorocyclohexyl)-1H-pyrazol-4-amine is a chemical compound characterized by the presence of a difluorocyclohexyl group attached to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(4,4-Difluorocyclohexyl)-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluorocyclohexanone and hydrazine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the pyrazole ring.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. .
Analyse Chemischer Reaktionen
1-(4,4-Difluorocyclohexyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions: Typical reagents include SelectfluorTM for fluorination and various acids or bases for catalysis. .
Wissenschaftliche Forschungsanwendungen
1-(4,4-Difluorocyclohexyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties
Wirkmechanismus
The mechanism of action of 1-(4,4-Difluorocyclohexyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates pathways related to cell signaling, DNA repair, and metabolic processes. .
Vergleich Mit ähnlichen Verbindungen
1-(4,4-Difluorocyclohexyl)-1H-pyrazol-4-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4,4-Difluorocyclohexyl)ethanone and 1-(4,4-Difluorocyclohexyl)-2-(4-methoxyphenyl)ethanone share structural similarities.
Eigenschaften
Molekularformel |
C9H13F2N3 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
1-(4,4-difluorocyclohexyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H13F2N3/c10-9(11)3-1-8(2-4-9)14-6-7(12)5-13-14/h5-6,8H,1-4,12H2 |
InChI-Schlüssel |
RYHGLJAIXAROKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N2C=C(C=N2)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)



![[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924710.png)


![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13924720.png)


